Sodium chromate CR-51
Description
Structure
2D Structure
Properties
CAS No. |
10039-53-9 |
|---|---|
Molecular Formula |
CrNa2O4 |
Molecular Weight |
160.922 g/mol |
IUPAC Name |
disodium;dioxido(dioxo)(51Cr)chromium-51 |
InChI |
InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |
InChI Key |
PXLIDIMHPNPGMH-PJWPDVOUSA-N |
SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |
Other CAS No. |
10039-53-9 |
Related CAS |
10034-82-9 (tetrahydrate) 12680-48-7 (cpd with unspecified MF) 13517-17-4 (decahydrate) |
Synonyms |
Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |
Origin of Product |
United States |
Radiological Characteristics Relevant to Research Applications
Isotopic Properties of Chromium-51 (B80572)
Chromium-51 (⁵¹Cr) is a synthetic radioisotope of the element chromium. wikipedia.org In its atomic nucleus, it contains the element-specific 24 protons and 27 neutrons, resulting in a mass number of 51. chemlin.org The isotopic mass of Chromium-51 is 50.94476539 u. chemlin.org
It is a man-made radioactive isotope with a physical half-life of approximately 27.7 days. wikipedia.orgunmc.eduupstate.edunih.gov This means that over this period, half of the radioactive ⁵¹Cr atoms will have decayed. The specific activity of Chromium-51 is noted to be 3.487788531339 × 10¹⁵ Bq g⁻¹. chemlin.org
Chromium-51 is produced through the neutron bombardment of enriched Chromium-50. drugfuture.com It has been utilized as a radioactive label in research for several decades. wikipedia.orgchemlin.orgnih.gov
| Property | Value |
| Symbol | ⁵¹Cr |
| Atomic Number (Z) | 24 |
| Mass Number (A) | 51 |
| Neutron Number (N) | 27 |
| Isotopic Mass (u) | 50.94476539(18) |
| Physical Half-life | 27.7 days |
Decay Scheme and Gamma Emission Profile
Chromium-51 decays exclusively through electron capture. chemlin.orgunmc.edu In this process, an inner atomic electron is captured by the nucleus, leading to the transformation of a proton into a neutron. This decay results in the formation of Vanadium-51 (⁵¹V). lnhb.fr
The decay of ⁵¹Cr proceeds via two branches. The primary branch, with a probability of 90.1%, leads directly to the ground state of ⁵¹V. The remaining 9.9% of decays go to an excited level of ⁵¹V at 320.0835 keV. lnhb.fr This excited state of ⁵¹V then de-excites by emitting a gamma-ray photon.
The most prominent gamma emission from the decay of ⁵¹Cr has an energy of 320.1 keV, with an abundance of 9.83%. unm.edu Other emissions include X-rays at approximately 5 keV with a 22% abundance and Auger electrons at around 4 keV with a 66.9% abundance. unmc.edu The decay process does not involve the emission of beta particles. umich.edu
| Radiation Type | Energy (keV) | Abundance (%) |
| Gamma Ray | 320.08 | 9.87 ezag.com |
| X-ray | 5 | 22 unmc.edu |
| Auger Electron | 4 | 66.9 unmc.edu |
Mechanisms of Cellular and Molecular Interaction of Sodium Chromate Cr 51
Cellular Uptake and Binding Mechanisms
The interaction of sodium chromate (B82759) Cr-51 with cells is a multi-step process that begins with its transport across the cell membrane.
Erythrocyte Labeling Mechanisms: Membrane Attachment and Intracellular Hemoglobin Binding
The labeling of erythrocytes with sodium chromate Cr-51 involves a two-step process. nih.govunm.edu Initially, the dianionic chromate ion (51CrO₄²⁻) undergoes a rapid but reversible attachment to the erythrocyte membrane. nih.govunm.edu This is followed by a slower, nearly irreversible binding phase. The rate-limiting step in this process is believed to be the penetration of the chromate ion across the cell membrane. nih.govunm.edu Studies suggest that the transport of Cr(VI) into red blood cells is facilitated by the "band-3-protein," which is a physiological anion carrier system in the erythrocyte membrane. tandfonline.com
Once inside the erythrocyte, the hexavalent 51Cr is reduced to the trivalent state (51Cr³⁺). nih.gov This reduced form then binds firmly to intracellular components, primarily the globin moiety of hemoglobin. tandfonline.compharmacompass.comdrugbank.com This intracellular binding essentially traps the chromium, preventing it from leaving the cell for the remainder of the cell's lifespan. tandfonline.com The binding to hemoglobin is nearly irreversible. nih.gov The efficiency of this binding can be influenced by intracellular factors; for instance, elevated levels of ATP and 2,3-DPG can decrease the binding of 51Cr to hemoglobin. nih.gov The pH of the labeling medium also plays a role, with more efficient binding to hemoglobin observed at a higher pH. nih.gov
The uptake kinetics of 51Cr(VI) into red blood cells have been described as a process composed of two distinct first-order processes with different half-lives. tandfonline.com While the initial rate of labeling is faster at 37°C, after about 30 minutes, the same degree of labeling is achieved at both 37°C and room temperature. unm.eduradiopharmaceuticals.info
Interactive Data Table: Factors Influencing Erythrocyte Labeling with 51Cr
| Factor | Observation | Reference(s) |
| Transport Protein | Likely mediated by the "band-3-protein," an anion carrier. | tandfonline.com |
| Binding Site | Primarily binds to the globin portion of intracellular hemoglobin. | pharmacompass.comdrugbank.com |
| Chemical State | Hexavalent Cr(VI) enters the cell and is reduced to trivalent Cr(III) for binding. | nih.gov |
| pH | Higher pH (e.g., 7.09) leads to a greater fraction of 51Cr bound to hemoglobin compared to a lower pH (e.g., 5.96). | nih.gov |
| Intracellular Molecules | Elevated levels of ATP and 2,3-DPG can reduce 51Cr binding to hemoglobin. | nih.gov |
| Temperature | Labeling is initially faster at 37°C, but similar levels are reached at room temperature after 30 minutes. | unm.eduradiopharmaceuticals.info |
Non-Erythrocytic Cellular Binding and Uptake
The uptake of this compound is not limited to erythrocytes. Other mammalian cells, such as Chinese hamster ovary (CHO) cells and V79 lung fibroblasts, also internalize the compound. nih.govnih.gov In V79 fibroblasts, the intracellular radioactivity was found to be directly proportional to both the incubation period and the extracellular concentration of 51Cr. nih.govosti.gov
Once inside non-erythrocytic cells, 51Cr also undergoes reduction and binds to various intracellular molecules. In CHO cells, it has been shown to interact with at least three different types of molecular species: glutathione, nucleotides (such as ATP, CTP, GTP, and UTP), and a yet-to-be-identified protein or peptide. nih.gov Studies on rat liver cells following intravenous administration of Na₂51CrO₄ showed a time-dependent shift of 51Cr from the cytosol to the mitochondrial and nuclear fractions, indicating dynamic intracellular movement and binding. nih.gov
Intracellular Distribution and Speciation of Chromium-51 (B80572)
Following uptake, 51Cr does not distribute uniformly within the cell. In V79 lung fibroblasts, approximately 86% of the cellular radioactivity is found in the cytoplasm, with the remaining 14% located in the nucleus. snmjournals.org Of the nuclear activity, about 14% is bound to DNA, 57% to proteins, and 29% is soluble. snmjournals.org Similarly, in Chinese hamster ovary cells, over 75% of the radioactivity was found in the cytosolic fraction. nih.gov
The chemical form, or speciation, of chromium is critical to its biological interactions. As mentioned, Cr(VI) is the form that crosses the cell membrane. scispace.com Intracellularly, it is reduced to the more reactive Cr(III) state. nih.govnih.gov This reduction can occur at any intracellular site where electron donors are available. nih.gov Glutathione is a major intracellular agent responsible for the reduction of Cr(VI). nih.gov It is the Cr(III) species that then forms stable complexes with macromolecules like proteins and nucleic acids. nih.gov
Chromium-51 Elution and Relabeling Dynamics
Although the binding of 51Cr within erythrocytes is strong, a slow, continuous leakage, or "elution," of the radioisotope from the cells occurs. unm.eduradiopharmaceuticals.info This elution contributes to the apparent shortening of the red blood cell survival time when measured using the 51Cr labeling technique. unm.eduradiopharmaceuticals.info The normal half-time for erythrocyte survival measured by this method is typically between 25 and 35 days, which is shorter than the actual 120-day lifespan of a red blood cell. nih.govunm.edu
The rate of elution can vary. In humans, the elution rate is approximately 1% per day. physiology.org Studies in patients with certain hematologic diseases have shown single exponential elution rates ranging from 0.62% to 2.27% per day. ashpublications.org The elution rate from red cells containing different hemoglobin variants, such as Hb C and Hb F, does not differ significantly from that of normal adult red cells. ashpublications.org However, the elution rate for red cells with Hb C-S is notably higher. ashpublications.org
Once 51Cr has eluted from a red blood cell or is released due to the cell's senescence, it is not available for relabeling other red blood cells. nih.govunm.eduradiopharmaceuticals.info The liberated chromium is primarily excreted from the body in the urine. nih.govunm.edu
Interactive Data Table: 51Cr Elution Rates
| Cell Type/Condition | Elution Rate (% per day) | Reference(s) |
| Normal Human Erythrocytes | ~1% | physiology.org |
| Rat Erythrocytes | 0.8% - 2% | physiology.org |
| Patients with Hematologic Diseases | 0.62% - 2.27% | ashpublications.org |
| Erythrocytes with Hb C | 1.8% | ashpublications.org |
| Placental Red Cells (High Hb F) | 0.85% | ashpublications.org |
| Erythrocytes with Hb C-S | 3.5% | ashpublications.org |
Interactions with Macromolecules (e.g., DNA, Proteins)
The intracellular Cr(III) species, formed from the reduction of Cr(VI), is capable of interacting with and binding to various essential macromolecules.
DNA: While hexavalent chromium does not directly interact with DNA, the trivalent form can. nih.govnih.gov Cr(III) can form both binary (Cr-DNA) and ternary (ligand-Cr-DNA) adducts. nih.gov It is believed to coordinate with the phosphate (B84403) backbone of the DNA. nih.gov Studies using radioactively labeled chromium have shown that 51Cr(III) binds to DNA, whereas 51Cr(VI) does not. nih.gov This binding of Cr(III) to DNA can increase the melting temperature of the nucleic acid. nih.gov In V79 lung fibroblasts, approximately 2% of the total cellular 51Cr was found to be bound to DNA. nih.govosti.gov
Proteins: Chromium readily binds to proteins. As established, the primary binding target in erythrocytes is hemoglobin. drugbank.com In other cell types, such as Chinese hamster ovary cells, 51Cr has been found to associate with an as-yet-unidentified protein or peptide species. nih.gov In V79 cells, a significant portion of the nuclear 51Cr (57% of the nuclear activity) is bound to proteins. snmjournals.org Skin proteins have also been shown to bind trivalent chromium, with evidence suggesting that both free carboxyl and amino groups on the protein are involved in the binding process. medicaljournalssweden.se
Other Macromolecules: Beyond DNA and proteins, 51Cr interacts with other important biomolecules. In Chinese hamster ovary cells, a significant portion of the intracellular 51Cr (30%) was associated with nucleotides, including cytosine triphosphate, uridine (B1682114) triphosphate, guanine (B1146940) triphosphate, and adenosine (B11128) triphosphate. nih.gov Glutathione, a key antioxidant, is not only involved in the reduction of Cr(VI) but also accounts for a substantial amount (50%) of the observed radioactivity in these cells, indicating the formation of chromium-glutathione complexes. nih.gov
Methodologies for Radiolabeling and Assays Utilizing Sodium Chromate Cr 51
General Principles of Chromium-51 (B80572) Radiolabeling
Sodium chromate (B82759) (Na₂⁵¹CrO₄), containing the gamma-emitting isotope Chromium-51 (⁵¹Cr), serves as a valuable tool for in vitro radiolabeling of various biological components, most notably blood cells. revvity.comrevvity.com The fundamental principle of ⁵¹Cr labeling hinges on the ability of the hexavalent chromate ion (CrO₄²⁻) to traverse the cell membrane. scispace.comunm.edu This transport is thought to be facilitated by the cell's general anion channel. scispace.com
Once inside the cell, the hexavalent chromium (Cr⁶⁺) is reduced to its trivalent state (Cr³⁺) by intracellular components, likely enzymes and glutathione. scispace.com This trivalent chromium becomes firmly bound to intracellular proteins, primarily the globin chains of hemoglobin in the case of red blood cells. iaea.orgdrugbank.comnucmedtutorials.com The reduced trivalent chromium is unable to exit the intact cell, effectively trapping the radioactive label within the cytoplasm. scispace.comunm.edu This stable intracellular sequestration is a key feature that makes ⁵¹Cr a reliable marker for cell survival and distribution studies. iaea.orgymaws.com
The labeling process is typically terminated by the addition of ascorbic acid (vitamin C). iaea.orgrichtlijnendatabase.nl Ascorbic acid reduces any remaining extracellular hexavalent ⁵¹Cr to the trivalent state. radiopharmaceuticals.info Since the trivalent form cannot penetrate the cell membrane, this step prevents any further labeling of cells. iaea.orgradiopharmaceuticals.info Any unbound ⁵¹Cr is then readily excreted, primarily through the kidneys. radiopharmaceuticals.infohpra.ie It is important to note that once the ⁵¹Cr elutes from a cell or is released upon cell senescence, it is not available for re-labeling other cells. unm.eduradiopharmaceuticals.info
Specific Cell and Biomolecule Labeling Techniques
The versatility of Sodium Chromate Cr-51 allows for the labeling of various cell types and biomolecules, with specific protocols tailored to each application.
Erythrocyte Radiolabeling Protocols
The labeling of red blood cells (erythrocytes) with ⁵¹Cr is a well-established and standardized procedure. iaea.orgrichtlijnendatabase.nl It remains a gold standard for determining red blood cell volume and survival time. iaea.org
A typical in vitro protocol involves the following steps:
A sample of whole blood is drawn from the subject into a sterile container with an anticoagulant, such as Acid-Citrate-Dextrose (ACD) solution. iaea.org
The this compound solution is added to the blood sample. richtlijnendatabase.nl
The mixture is incubated, often at room temperature, for a period of 15 to 30 minutes to allow for the uptake and binding of the ⁵¹Cr. iaea.orgrichtlijnendatabase.nl
To halt the labeling process, a solution of ascorbic acid is added to the mixture. iaea.orgrichtlijnendatabase.nl
In some protocols, the labeled red blood cells are washed with sterile isotonic saline to remove any unbound chromium before being resuspended for re-injection. richtlijnendatabase.nlhpra.ie
The labeling efficiency, which is the percentage of the total radioactivity that becomes associated with the cells, is a critical parameter and is typically expected to be around 90% under optimal conditions. richtlijnendatabase.nl
Table 1: Typical Incubation Parameters for ⁵¹Cr Erythrocyte Labeling
| Parameter | Value | Source(s) |
|---|---|---|
| Incubation Time | 15-30 minutes | iaea.orgrichtlijnendatabase.nl |
| Incubation Temperature | Room Temperature or 37°C | unm.eduradiopharmaceuticals.info |
Leukocyte and Platelet Radiolabeling Methodologies
While less common than erythrocyte labeling, this compound can also be used to label leukocytes (white blood cells) and platelets. iaea.orgymaws.com The general principle of cellular uptake and intracellular binding of the chromium remains the same. However, the procedures for isolating these specific cell populations from whole blood are more complex and labor-intensive than for erythrocytes. nucmedtutorials.comnukleertipseminerleri.org
The process generally involves:
Separation of leukocyte-rich or platelet-rich plasma from whole blood through centrifugation. nucmedtutorials.com
Incubation of the isolated cell fraction with this compound.
Washing the labeled cells to remove unbound ⁵¹Cr. nucmedtutorials.com
Resuspension of the labeled cells in a suitable medium.
Historically, ⁵¹Cr was one of the early radionuclides used for leukocyte labeling to study their kinetics. snmjournals.org However, due to the physical properties of ⁵¹Cr, it is not ideal for imaging the in vivo distribution of these cells. snmjournals.org
Protein Radiolabeling Considerations
This compound can also be used to label proteins, such as serum albumin. nih.gov The mechanism involves the binding of chromium to the protein molecules. In the context of blood cell labeling, the primary protein labeled is hemoglobin. iaea.orgdrugbank.com The trivalent chromium, after reduction from the hexavalent state, forms a stable complex with the globin moiety of hemoglobin. iaea.orgdrugbank.com This interaction is crucial for the retention of the radiolabel within erythrocytes.
Factors Influencing Labeling Efficiency and Stability
Several factors can impact the efficiency of the radiolabeling process and the stability of the ⁵¹Cr tag on the cells.
Influence of Sample Characteristics (e.g., Hematocrit, Cell Integrity)
The characteristics of the blood sample itself play a significant role in the outcome of the labeling procedure.
Hematocrit: The hematocrit, or the proportion of red blood cells in the blood volume, directly influences labeling efficiency. radiopharmaceuticals.info Lower hematocrit values (e.g., below 35%) tend to result in a higher degree of labeling, while higher hematocrits (e.g., above 45%) can decrease the labeling efficiency. unm.eduradiopharmaceuticals.info This is likely due to the availability of the radiolabel to a smaller or larger number of cells, respectively. unm.edu
Cell Integrity: The viability and integrity of the cells are paramount for successful labeling. Damaged or senescent cells may not effectively take up or retain the ⁵¹Cr. semanticscholar.org The labeling process itself, if not performed carefully, can cause some degree of cell damage. radiopharmaceuticals.info Maintaining the physiological integrity of the cells throughout the collection and labeling procedure is crucial for obtaining reliable results. unm.edu
Table 2: Influence of Hematocrit on ⁵¹Cr Labeling Efficiency
| Hematocrit Level | Expected Labeling Efficiency | Source(s) |
|---|---|---|
| < 35% | Higher | unm.eduradiopharmaceuticals.info |
Impact of Chemical Interferences (e.g., Stannous Pyrophosphate, Ascorbic Acid)
The efficiency of radiolabeling with this compound can be significantly influenced by the presence of certain chemical agents. These substances can interfere with the labeling process, primarily by altering the chemical state of the chromium or by affecting the target cells.
Stannous Pyrophosphate: While more commonly associated with technetium-99m (Tc-99m) labeling, the principle of its action highlights a key aspect of radiolabeling. unm.eduunm.edu Stannous ions (Sn²⁺), typically from stannous pyrophosphate, are potent reducing agents. unm.eduunm.edu In the context of chromium labeling, if stannous ions were present, they could reduce the hexavalent chromium (Cr⁶⁺) in sodium chromate to its trivalent form (Cr³⁺) before it can effectively label the cells. Since the trivalent form of chromium does not readily cross the cell membrane, this would prevent intracellular binding to hemoglobin and significantly lower the labeling yield. iaea.org
Ascorbic Acid (Vitamin C): Ascorbic acid is a well-documented interferent in the Cr-51 labeling of red blood cells. richtlijnendatabase.nlnih.gov It acts as a reducing agent, converting the hexavalent chromate (Cr⁶⁺) to the trivalent chromic (Cr³⁺) state. iaea.org This reduction prevents the chromium from penetrating the red blood cell membrane and binding to the globin chain of hemoglobin. iaea.org High in vivo concentrations of ascorbic acid have been shown to decrease the efficiency of red blood cell labeling with Cr-51. richtlijnendatabase.nl For this reason, it is often recommended to discontinue oral or parenteral ascorbic acid therapy before blood withdrawal for labeling procedures. richtlijnendatabase.nl Conversely, this same chemical property is utilized therapeutically. After the desired incubation period for labeling is complete, ascorbic acid is intentionally added to the mixture to stop the labeling process by reducing any remaining unbound extracellular Cr⁶⁺. iaea.orgrichtlijnendatabase.nlnih.gov
| Interfering Agent | Mechanism of Interference | Impact on Cr-51 Labeling | Reference |
|---|---|---|---|
| Stannous Pyrophosphate | Acts as a reducing agent, converting Cr⁶⁺ to Cr³⁺ extracellularly. | Prevents chromium from crossing the cell membrane, thus inhibiting intracellular labeling. | unm.eduunm.edu |
| Ascorbic Acid | Reduces hexavalent chromate (Cr⁶⁺) to the trivalent chromic (Cr³⁺) form. | Decreases labeling efficiency by preventing chromium from entering red blood cells. Also used to intentionally stop the labeling reaction. | iaea.orgrichtlijnendatabase.nlnih.govnih.gov |
Environmental and Incubation Parameters (e.g., pH, Temperature)
The success and efficiency of radiolabeling cells with this compound are also dependent on the physical conditions of the incubation environment. Key parameters such as pH and temperature must be carefully controlled.
pH: The pH of the labeling solution is a critical factor. Commercially available this compound solutions for injection are typically buffered to a pH range of 7.5 to 8.5. unm.edu Some preparations for research may have a pH between 8 and 10. revvity.com This alkaline pH is important for maintaining the stability of the hexavalent chromate ion (CrO₄²⁻), which is the form that readily penetrates the cell membrane. Deviations from the optimal pH range can affect both the chemical form of the chromium and the integrity of the cells being labeled, potentially reducing labeling efficiency. For instance, the use of an acid-citrate-dextrose (ACD) solution as an anticoagulant adjusts the pH to between 4.5 and 5.5, which can influence the labeling process. nih.gov
Temperature: Temperature affects the rate of chromium uptake by the cells. While labeling can occur at room temperature, the initial rate of uptake is faster at 37°C. unm.edu However, studies have shown that after a 30-minute incubation period, the total amount of chromium-51 labeling is comparable whether the incubation was carried out at room temperature or at 37°C. unm.edu For many standard procedures, incubation is performed at room temperature (for 30-60 minutes) or at 37°C (for 15 minutes), often with gentle agitation to ensure uniform cell suspension and labeling. nih.govsnmjournals.org
| Parameter | Optimal Range/Condition | Impact on Cr-51 Labeling | Reference |
|---|---|---|---|
| pH | Typically 7.5 - 8.5 for injections; can be up to 10 for some research solutions. | Maintains the stability of the hexavalent chromate ion necessary for cell penetration. Incorrect pH can alter the chromium's chemical state and damage cells. | unm.edurevvity.com |
| Temperature | Room temperature or 37°C. | Affects the initial rate of uptake (faster at 37°C), but final labeling efficiency after ~30 minutes is similar. | unm.edu |
Chromium Release Assays for Cell-Mediated Cytotoxicity Studies
Principles of Chromium Release Assays
The chromium-51 (⁵¹Cr) release assay is a foundational and widely utilized method for quantifying cell-mediated cytotoxicity. revvity.com It is considered a gold-standard technique for measuring the cytotoxic activity of immune cells like Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs). rutgers.edunih.gov The fundamental principle of the assay is straightforward and can be broken down into three main steps:
Labeling of Target Cells: The population of cells that are the intended targets of the cytotoxic effector cells are incubated with sodium chromate (Na₂⁵¹CrO₄). revvity.combitesizebio.com The hexavalent chromate ion (⁵¹CrO₄²⁻) passively crosses the cell membrane. unm.edu Once inside the cell, it is reduced to the trivalent state (⁵¹Cr³⁺) and binds to intracellular proteins, effectively trapping the radioactive label within the cytoplasm. iaea.org
Co-incubation with Effector Cells: These ⁵¹Cr-labeled target cells are then washed to remove any unbound extracellular chromium and are co-incubated with a population of effector cells (e.g., NK cells, CAR-T cells). jove.com
Measurement of Chromium Release: If the effector cells recognize and kill the target cells, the integrity of the target cell membrane is compromised. nih.gov This lysis leads to the release of the previously trapped ⁵¹Cr-labeled proteins into the cell culture supernatant. revvity.comrutgers.edu The amount of radioactivity in the supernatant is then quantified using a gamma counter. bitesizebio.comjove.com This measured radioactivity is directly proportional to the number of target cells lysed by the effector cells. nih.gov
To ensure accuracy, the assay includes controls for spontaneous release (labeled target cells incubated without effector cells) and maximum release (labeled target cells lysed with a detergent like Triton-X). bitesizebio.com
Applications in Immunological Research (e.g., Antibody-Dependent Cell-Mediated Cytotoxicity, CAR-T Cell Development)
The ⁵¹Cr release assay is a versatile tool with significant applications in fundamental and translational immunology.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The assay is a classic method for measuring ADCC, an immune mechanism where an effector cell, typically an NK cell, lyses a target cell that has been coated with antibodies. nih.govwikipedia.org In this application, three components are essential: ⁵¹Cr-labeled target cells, antibodies specific for antigens on the target cell surface, and effector cells (like NK cells) that possess Fc receptors (e.g., CD16). nih.govnih.gov When the effector cells bind to the Fc portion of the antibodies on the target cell, they become activated and release cytotoxic granules, causing target cell lysis and subsequent ⁵¹Cr release. wikipedia.orgnih.govspringernature.com This makes the assay invaluable for assessing the functional capacity of monoclonal antibodies to mediate ADCC. nih.gov
CAR-T Cell Development: The ⁵¹Cr release assay is a crucial tool for evaluating the cytotoxic potency of Chimeric Antigen Receptor (CAR)-T cells, a cornerstone of cancer immunotherapy. revvity.comrutgers.edu In this context, tumor cells expressing the target antigen are labeled with ⁵¹Cr and then co-cultured with CAR-T cells designed to recognize that specific antigen. protocols.io The amount of ⁵¹Cr released provides a direct measure of the CAR-T cells' ability to kill the cancer cells. nih.gov This assay is used to compare the effectiveness of different CAR constructs, optimize effector-to-target (E:T) cell ratios, and as a quality control and potency assay in the manufacturing of CAR-T cell therapies. rutgers.edunih.govaccellix.com
| Application | Description of Use | Key Components | Reference |
|---|---|---|---|
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Measures the ability of effector cells (e.g., NK cells) to kill antibody-coated target cells. | ⁵¹Cr-labeled target cells, specific antibodies, effector cells with Fc receptors. | nih.govwikipedia.orgnih.govspringernature.com |
| CAR-T Cell Development | Assesses the cytotoxic function and potency of engineered CAR-T cells against specific tumor cells. | ⁵¹Cr-labeled target tumor cells, CAR-T effector cells. | revvity.comrutgers.edunih.govprotocols.ioaccellix.com |
Applications of Chromium 51 in Diverse Academic Research Fields
Erythrocyte Kinetics and Survival Studies
Sodium chromate (B82759) Cr-51 is extensively used in the study of red blood cells (erythrocytes), providing critical insights into their lifespan, volume, and loss from circulation.
Red Blood Cell Survival and Sequestration Research
The labeling of red blood cells with Cr-51 is a well-established method for determining their survival time in circulation. snmjournals.orgnih.gov The hexavalent form of Cr-51, as sodium chromate, can penetrate the red blood cell membrane. unm.edunih.gov Once inside the cell, it is reduced to the trivalent state and binds firmly to the globin moiety of hemoglobin. unm.edudrugbank.com This binding is nearly irreversible, with a low elution rate of about 1% per day, making it a stable label for tracking the lifespan of erythrocytes. sun.ac.zaiaea.org
In normal individuals, the half-life of Cr-51 labeled red blood cells is typically between 25 and 35 days. unm.edunih.gov A shortened survival time can be indicative of hemolytic anemia, a condition characterized by the premature destruction of erythrocytes. snmjournals.orgnih.gov
Furthermore, Cr-51 studies are instrumental in identifying the sites of red blood cell sequestration, which is the removal of aging or damaged red blood cells from circulation. iaea.org By measuring radioactivity over organs like the spleen and liver, researchers can determine where premature destruction of erythrocytes is occurring. snmjournals.org This is particularly valuable in diagnosing conditions like hypersplenism, where an enlarged spleen leads to increased red blood cell removal. nih.gov
Table 1: Key Research Findings in Red Blood Cell Survival and Sequestration
| Research Area | Key Finding | Citation |
|---|---|---|
| Normal RBC Survival | The normal half-life of Cr-51 labeled red blood cells is 25-35 days. | unm.edunih.gov |
| Hemolytic Anemia | Shortened red blood cell survival as measured by Cr-51 is a key indicator of hemolytic anemia. | snmjournals.orgnih.gov |
| Splenic Sequestration | Cr-51 can be used to identify the spleen as a primary site of premature red blood cell destruction. | snmjournals.orgnih.gov |
| Label Stability | The elution rate of Cr-51 from red blood cells is low (approx. 1% per day), ensuring the label's stability for survival studies. | sun.ac.zaiaea.org |
Red Blood Cell Volume Determination Methodologies
The principle of isotope dilution using sodium chromate Cr-51 is a fundamental technique for accurately measuring red blood cell volume or mass. unm.edurichtlijnendatabase.nl This method involves injecting a known quantity of Cr-51 labeled red blood cells into the circulation and then measuring the extent of their dilution in a blood sample taken after a period of mixing. frontiersin.org
This technique has been crucial in diagnosing and managing conditions associated with abnormal red blood cell mass, such as polycythemia (an excess of red blood cells) and anemia (a deficiency of red blood cells). nih.gov The accuracy of this method has made it a gold standard in hematological research. sun.ac.za In some research settings, this method is combined with the use of Iodine-125 (¹²⁵I) labeled albumin to simultaneously measure plasma volume, providing a comprehensive assessment of total blood volume. richtlijnendatabase.nl
Blood Loss Quantification in Research Models
This compound is a sensitive tool for quantifying blood loss, particularly from the gastrointestinal tract. biotrend.comsnmjournals.orgnih.gov After labeling a patient's red blood cells with Cr-51 and re-injecting them, the amount of radioactivity subsequently detected in fecal samples can be used to calculate the volume of blood lost. nih.govunmc.edu
This method is highly accurate, capable of detecting as little as a few milliliters of blood loss per day. nih.gov It has been particularly useful in investigating cases of chronic occult gastrointestinal bleeding, where the source of blood loss is not clinically obvious. sun.ac.zasnmjournals.org Research has shown that this technique can improve the diagnostic yield of other imaging modalities by confirming active bleeding. sun.ac.zasnmjournals.org
Leukocyte and Platelet Dynamics Research
Beyond erythrocytes, Cr-51 has also been employed in the study of other blood components, such as leukocytes (white blood cells) and platelets. biotrend.com In research settings, Cr-51 has been used to label leukocytes to investigate their kinetics in conditions like acute myelocytic leukemia. nih.gov These studies have provided insights into leukocyte survival and their patterns of circulation and sequestration in the body. nih.gov
Similarly, this compound has been used to label platelets to study their lifespan and the dynamics of platelet pooling in the spleen. researchgate.netnih.gov Although other isotopes like Indium-111 have been shown to have higher labeling efficiency for platelets, Cr-51 has historically been a valuable tool in this area of research. researchgate.netosti.gov
Mechanistic Studies in Biological Systems
The utility of this compound extends to fundamental studies of cellular processes and the biochemical fate of chromium itself.
Intracellular Fate and Biotransformation of Chromium Species
Once the hexavalent chromate ion (CrO₄²⁻) from this compound enters a cell, it undergoes a series of biotransformations. unm.edunih.gov The intracellular environment, rich in reducing agents like ascorbate (B8700270) and glutathione, facilitates the reduction of the toxic hexavalent chromium (Cr(VI)) to the less mobile trivalent chromium (Cr(III)). mdpi.comoup.com
This reduction is a critical step, as the resulting Cr(III) is what binds to intracellular proteins, most notably hemoglobin in red blood cells. unm.edunih.govdrugbank.com This process effectively traps the chromium inside the cell. nih.gov Studies have shown that the reduction of Cr(VI) can also generate intermediate reactive oxygen species, which can interact with other cellular components. mdpi.comoup.com Research using Cr-51 has helped to elucidate the kinetics and distribution of chromium within cells, showing that a majority of the intracellular radioactivity is found in the cytoplasm. snmjournals.org
Comparative Chromium Speciation Studies in Biological Matrices
The chemical form, or species, of chromium dictates its biological activity and toxicity. Hexavalent chromium, Cr(VI), is recognized for its toxicity, while trivalent chromium, Cr(III), is considered an essential micronutrient in certain contexts. researchgate.net Consequently, accurately determining the specific species of chromium in biological samples such as tissues and fluids is of paramount importance. However, the speciation analysis of chromium in complex organic matrices is fraught with challenges. The sample preparation and extraction processes can alter the original oxidation state of the chromium, potentially converting Cr(VI) to Cr(III) or vice-versa, which would lead to inaccurate assessments. researchgate.net
To overcome these analytical hurdles, this compound is employed as an isotopic tracer or "spike." By introducing a known quantity and species (in this case, ⁵¹CrO₄²⁻) into the biological sample before analysis, researchers can monitor the behavior of chromium throughout the entire procedure. researchgate.netresearchgate.net The radioactive signal from ⁵¹Cr allows for the precise tracking of any transformations or losses that may occur during extraction and separation. researchgate.net This methodology enables the validation of analytical procedures and the accurate quantification of the original Cr(VI) and Cr(III) concentrations in the matrix.
The use of isotopically labeled compounds is a powerful tool for ensuring the integrity of speciation data. researchgate.net In this context, this compound functions as a benchmark to assess the efficiency and reliability of methods like high-performance liquid chromatography (HPLC) coupled with spectrometric techniques, which are used to separate and quantify chromium species. researchgate.netnih.gov Upon introduction into a biological system, such as in hematology studies, the chromate ion (⁵¹CrO₄²⁻) binds to red blood cells, allowing for the investigation of cell volume and survival time. pharmacompass.comunm.edu This established behavior in a biological matrix further underscores its utility as a reliable tracer for more complex speciation investigations.
Environmental and Geohydrological Tracer Applications
The distinct properties of Chromium-51 (B80572), particularly its 27.7-day half-life and gamma-ray emission, make it a valuable tool for tracing dynamic processes in the natural environment. unm.educhemlin.org
Groundwater Tracing Research
This compound, typically in the form of a stable complex like Cr-51-EDTA, has been widely utilized as a tracer to study the movement of groundwater. tdl.org Its primary purpose in this field is to define critical geohydrological properties such as groundwater velocity, flow direction, and the physical characteristics of the aquifer medium. tdl.org As a gamma-emitting tracer, Cr-51 offers the significant advantage of allowing for direct measurements in the field, which can reduce the need for extensive water sampling and laboratory analysis.
Numerous field investigations have demonstrated the effectiveness of Cr-51-EDTA as a conservative tracer, meaning it moves with the water without significant interaction with the surrounding geological materials. tdl.org It has proven reliable in diverse geological formations, including alluvial soils, glaciofluvial sands, gravels, and complex karst environments. tdl.org In some studies, Cr-51-EDTA is used in conjunction with tritiated water (tritium) as a "double tracer." This allows for a direct comparison to confirm that the chromium complex is not being lost or retarded through adsorption to soil particles, thereby validating its use for accurately tracing water flow.
Table 1: Selected Field Research Utilizing Chromium-51 for Groundwater Tracing
| Study Focus | Geological Environment | Tracer(s) Used | Key Findings | Reference |
|---|---|---|---|---|
| Groundwater Flow Velocity | Glacifluvial Sand and Gravel | Cr-51-EDTA, Tritium (B154650) Water | The chromium complex was transported as rapidly as tritium water, showing no significant retardation or loss. | |
| General Groundwater Flow Studies | Various Till (Moraine) Soils | Cr-51-EDTA, Tritium Water | Successfully used for hydrological problem-solving over one to three-month investigation periods. | |
| Hydraulic Connections in Karst | Karst Aquifer (Peloponnisos, Greece) | Cr-51-EDTA, Fluorescent Dyes, Spores | Cr-51-EDTA successfully documented connections over distances of 30 km or more, where other tracers failed. | iaea.org |
| General Geohydrological Properties | Alluvial Soils, Karst Media | Cr-51-EDTA | Cited as a widely employed and highly stable tracer for evaluating groundwater flow. | tdl.org |
Sediment and Material Transport Studies
Beyond water, Cr-51 is instrumental in tracking the movement of solid materials, particularly sediments in coastal and fluvial systems. world-nuclear.org In these applications, sand or sediment is labeled with Chromium-51 and introduced into the area of interest. ascelibrary.org The movement of this radiolabeled material is then monitored over time using radiation detectors. This technique provides direct, real-time assessment of sediment transport pathways and rates, which is often not possible with conventional methods. iaea.org
This methodology is particularly valuable in coastal engineering and management. world-nuclear.orgascelibrary.org For example, studies have used Cr-51 labeled sand to investigate wave-driven sand movement across the proposed alignment of a navigation channel. ascelibrary.org By tracking the dispersion of the tracer, researchers can determine the mean particle velocity and the thickness of the mobile sediment layer, allowing for the estimation of annual channel infill rates. ascelibrary.org Such data are crucial for the design and maintenance of coastal structures and for understanding processes like coastal erosion. world-nuclear.org
Table 2: Research Findings in Sediment Transport Using Chromium-51 Tracer
| Research Objective | Tracer Form | Measurement Period | Key Findings | Reference |
|---|---|---|---|---|
| Investigate sand mobility for a proposed navigation channel | Radioactive chromium-51 labelled tracer sand | Two months | Determined mean particle velocity and mobile layer thickness. Onshore transport in the direction of wave propagation was easily identified. | ascelibrary.org |
| Study coastal erosion | Cr-51 labeled sand | Not Specified | Cr-51 is highlighted as a key radiotracer used to label sand for studying coastal erosion phenomena. | world-nuclear.org |
| Identify trace metal bonding dynamics in port sediments | Cr-51, among other radionuclides | Not Specified | Cr-51 is listed as a tracer used to identify the mechanisms and dynamics of trace metal bonding in sediments. | researchgate.net |
Isotopic Fractionation and Geochemical Tracing in Environmental Systems
The isotopic composition of elements can serve as a powerful fingerprint for tracing their sources and the geochemical processes they undergo in the environment. Isotopic fractionation is the partitioning of isotopes between two substances or phases. This process is particularly significant during redox reactions, where the change in an element's oxidation state leads to a preferential enrichment of either heavier or lighter isotopes in the product. ustc.edu.cnacs.orgyale.edu
While much of the research in chromium geochemistry focuses on the fractionation of stable isotopes (e.g., ⁵³Cr/⁵²Cr) to understand large-scale, long-term processes like the evolution of atmospheric oxygen, the principles of isotopic tracing are also applied in controlled experiments using radioactive isotopes like ⁵¹Cr. yale.educopernicus.org By introducing ⁵¹Cr into a system, scientists can trace the fate of chromium through specific chemical reactions and physical transport processes.
A notable example is the use of ⁵¹Cr(III) as a sorptive tracer in conjunction with a non-reactive tracer like tritium. nih.gov In a simultaneous tracer experiment in a stream, researchers were able to distinguish between the physical transport of solutes (tracked by tritium) and their retention due to chemical processes like sorption onto bed sediments (tracked by ⁵¹Cr). nih.gov The results showed that a significant portion of the chromium was retained in the sediment, demonstrating that its transport was controlled by sorption kinetics. nih.gov This type of study provides a more accurate interpretation of how contaminants and nutrients are transported and retained in river systems.
Furthermore, understanding the isotopic behavior of chromium helps in distinguishing between natural and anthropogenic sources of contamination in groundwater. usgs.gov Studies in contaminated aquifers have used stable chromium isotopes to show that anthropogenic Cr(VI) has reacted with aquifer materials, a process that removes some of the contaminant from the groundwater. usgs.gov These applications highlight the broader utility of chromium isotopes as geochemical tracers, a field where experimental work with tracers like this compound provides fundamental data on specific reaction kinetics and transport mechanisms.
Advanced Analytical Techniques for Chromium 51 Detection and Speciation in Research
Gamma Spectrometry and Scintillation Counting
The detection and quantification of Cr-51, a gamma-emitting isotope, are primarily achieved through gamma spectrometry and liquid scintillation counting. osti.goviaea.org Cr-51 decays via electron capture, resulting in the emission of a principal gamma photon at 320.1 keV and a physical half-life of 27.7 days. unm.edubipm.org
Gamma Spectrometry utilizes detectors, such as High-Purity Germanium (HPGe) detectors, to identify and measure the energy of the gamma rays emitted from a sample. nih.gov This method allows for the specific identification of Cr-51 based on its characteristic gamma-ray energy. unm.edu While effective, the counting efficiency for Cr-51 in a traditional gamma counter is relatively low, often around 7%. revvity.com
Liquid Scintillation Counting (LSC) offers a more sensitive alternative. In this technique, the sample is mixed with a liquid scintillation cocktail. The energy from the decay of Cr-51, including Auger electrons and low-energy X-rays, is transferred to the scintillator, which then emits light detected by photomultiplier tubes. iaea.orgrevvity.com LSC demonstrates a significantly higher counting efficiency for Cr-51, potentially reaching 26%. revvity.com This increased sensitivity allows for the use of smaller quantities of the radionuclide in experimental setups. osti.gov Studies have shown that both gamma spectrometry and LSC provide comparable results when analyzing the same samples, with LSC being preferable for applications requiring high sensitivity. osti.gov
Table 1: Comparison of Detection Methods for Chromium-51 (B80572)
| Technique | Principle | Typical Efficiency for Cr-51 | Key Advantages |
|---|---|---|---|
| Gamma Spectrometry | Detects characteristic gamma rays emitted during decay. unm.edunih.gov | ~7% revvity.com | High specificity for radionuclide identification. unm.edu |
| Liquid Scintillation Counting | Detects light emitted from a scintillator excited by decay particles. iaea.org | ~26% revvity.com | Higher sensitivity, allowing for smaller sample sizes. osti.govrevvity.com |
Hyphenated Techniques for Chromium Speciation Analysis
The toxicity and behavior of chromium are highly dependent on its oxidation state. Therefore, analytical methods that can separate and quantify different chromium species, such as Cr(III) and Cr(VI), are essential. pjoes.comnih.govmdpi.com Hyphenated techniques, which combine a separation method with a sensitive detection method, are powerful tools for this purpose. pjoes.comthermofisher.com
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a premier hyphenated technique for chromium speciation. mdpi.comjst.go.jp This method utilizes HPLC to separate different chromium species based on their chemical properties, followed by detection with ICP-MS, which offers high sensitivity and elemental specificity. mdpi.comrsc.orgnih.gov Anion-exchange chromatography is commonly employed to separate the anionic Cr(VI) from the cationic Cr(III). nih.gov
Researchers have developed various HPLC-ICP-MS methods to achieve low detection limits, often below 0.5 µg L⁻¹ for both Cr(III) and Cr(VI). rsc.org These methods are crucial for analyzing complex matrices and have been validated using certified reference materials. rsc.org The technique can be challenged by polyatomic interferences (e.g., from chloride and carbon) on the most abundant chromium isotope, ⁵²Cr. However, monitoring other isotopes like ⁵³Cr can mitigate these issues. nih.gov Recent advancements have focused on developing rapid methods, with analysis times as short as 1.5 minutes for Cr(VI). mdpi.com
X-ray Absorption Fine Structure Spectroscopy (XAFS)
X-ray Absorption Fine Structure (XAFS) spectroscopy is a non-destructive technique that provides information about the local atomic and electronic structure of an element within a sample. aaqr.orgaip.org XAFS is particularly valuable for speciation because it can identify the oxidation state and coordination environment of chromium atoms. researchgate.net The technique is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net
XANES is sensitive to the oxidation state and geometry of the absorbing atom, while EXAFS provides details about the number, type, and distance of neighboring atoms. researchgate.net By comparing the XAFS spectrum of an unknown sample to the spectra of known chromium standards (e.g., Cr(III) and Cr(VI) compounds), the proportion of each species in the sample can be determined. aaqr.orgresearchgate.net XAFS has been successfully used to speciate chromium in various environmental samples, including airborne particulate matter. aaqr.org
Table 2: Overview of Hyphenated Techniques for Chromium Speciation
| Technique | Separation Principle | Detection Principle | Key Research Findings |
|---|---|---|---|
| HPLC-ICP-MS | Chromatographic separation of Cr species (e.g., anion-exchange). nih.gov | Highly sensitive elemental and isotopic analysis. mdpi.comrsc.org | Achieves low detection limits (<0.5 µg L⁻¹) and can overcome isobaric interferences by monitoring alternative isotopes. rsc.orgnih.gov |
| XAFS | Not a separation technique; probes local atomic structure. aaqr.org | Measures X-ray absorption to determine oxidation state and coordination. researchgate.net | Non-destructively identifies Cr species by comparing spectra to standards; used to analyze Cr in environmental samples. aaqr.org |
Neutron Activation Analysis (NAA) for Chromium Determination
Neutron Activation Analysis (NAA) is a highly sensitive and accurate nuclear analytical technique used for determining the elemental composition of a wide variety of materials. sine2020.euwikipedia.org The method involves bombarding a sample with neutrons, which causes elements within the sample to form radioactive isotopes. wikipedia.org For chromium, the reaction of interest is the capture of a neutron by the stable isotope ⁵⁰Cr to produce the radioactive ⁵¹Cr. akjournals.com The subsequent decay of ⁵¹Cr, with its characteristic gamma-ray emission, is measured to quantify the amount of chromium originally present in the sample. nih.gov
NAA offers several advantages, including minimal sample preparation, reducing the risk of contamination, and its non-destructive nature in the instrumental form (INAA). sine2020.euwikipedia.org However, for biological materials, the high radioactivity from other elements can interfere with the measurement of Cr-51. nih.gov In such cases, Radiochemical Neutron Activation Analysis (RNAA) is employed, which involves the chemical separation of chromium after irradiation to remove interfering elements before measurement. sine2020.eunih.gov NAA is considered a high-metrological quality technique and plays a significant role in the certification of reference materials. nih.gov A potential interference in NAA for chromium is the nuclear reaction ⁵⁴Fe(n,α)⁵¹Cr, which can produce Cr-51 from iron in the sample. nih.gov
Stable Isotope Dilution Mass Spectrometry for Chromium Research
Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides highly accurate and precise measurements of elemental concentrations. rsc.orgnih.gov The method involves adding a known amount of an enriched stable isotope (a "spike") of the element of interest to the sample. For chromium, which has four stable isotopes (⁵⁰Cr, ⁵²Cr, ⁵³Cr, ⁵⁴Cr), a spike enriched in one of these, for example, ⁵⁰Cr or ⁵³Cr, would be used. researchgate.net
After the spike has equilibrated with the naturally occurring chromium in the sample, the altered isotopic ratios are measured using a mass spectrometer. rsc.orgnih.gov Because the measurement is based on an isotope ratio rather than a signal intensity, it is less susceptible to matrix effects or incomplete extraction of the analyte. rsc.org Speciated Isotope Dilution Mass Spectrometry (SIDMS) extends this principle to the analysis of different chemical species. By using isotopically labeled species (e.g., a ⁵⁰Cr(VI) spike and a ⁵³Cr(III) spike), it is possible to accurately quantify both Cr(III) and Cr(VI) while also correcting for any interconversion between the species that may occur during sample preparation and analysis. researchgate.net This makes SIDMS a definitive method for the challenging task of chromium speciation in complex samples. duq.edu
Emerging Techniques in Chromium Speciation Analysis
The field of chromium speciation analysis continues to evolve with the development of new and integrated techniques designed to provide more comprehensive insights into chromium's behavior and bioavailability.
Diffusive Gradients in Thin-films (DGT) is a passive sampling technique that measures the labile concentrations of elements in situ. researchgate.netdgtresearch.com DGT devices accumulate solutes on a binding layer after they diffuse through a hydrogel of a known thickness. researchgate.net By using specific binding agents, DGT can be made selective for certain species. For instance, selective measurement of Cr(VI) in the presence of Cr(III) has been demonstrated. dgtresearch.com This technique is particularly useful for assessing the mobile and potentially bioavailable fraction of chromium in environments like soils and sediments. researchgate.nettesisenred.net
Machine Learning Integration is another emerging area with significant potential. Deep learning approaches, such as deep neural networks (DNN), are being applied to interpret complex analytical data. mdpi.com For example, machine learning models are being developed to predict soil chromium content from hyperspectral data, which could enable rapid, large-scale screening. mdpi.com Interpretable machine learning methods can also help identify the most important variables (e.g., specific spectral bands) that correlate with chromium presence, providing insights into the factors influencing its distribution. mdpi.com These advanced computational tools, when integrated with established analytical techniques, promise to enhance our ability to detect and characterize chromium in various systems. cgsjournals.com
Limitations and Methodological Considerations in Chromium 51 Research
Challenges in Labeling Efficacy and Reproducibility
The process of labeling red blood cells with Sodium Chromate (B82759) Cr-51 is subject to variability that can affect both the efficiency of the label and the reproducibility of the results. While labeling efficiencies of approximately 90% can be achieved under optimal conditions, this figure is influenced by a host of factors. richtlijnendatabase.nl The physical and chemical environment, including pH and temperature, must be carefully controlled. richtlijnendatabase.nl
Procedural variables also play a significant role. The hematocrit of the blood sample, the potential for cell damage during handling, and operator-dependent variations can all introduce inconsistencies. richtlijnendatabase.nlnukleertipseminerleri.org For instance, the use of needles with a small inner diameter can damage the cells before labeling even begins. richtlijnendatabase.nl Furthermore, the presence of certain substances in the patient's blood, such as high concentrations of ascorbic acid (vitamin C), can interfere with the labeling process, reducing the uptake of Cr-51 by the erythrocytes. richtlijnendatabase.nl The reaction must be stopped by adding a reducing agent like ascorbic acid, which converts the reactive hexavalent chromium (Cr6+) to the non-binding trivalent state (Cr3+). richtlijnendatabase.nl The combination of these factors presents a significant challenge to achieving consistently high labeling efficacy and ensuring the reproducibility of studies both within and between different laboratories. nukleertipseminerleri.orgresearchgate.net
Elution and In Vivo Stability Limitations for Long-Term Studies
A primary drawback of the Cr-51 label for long-term investigations is its tendency to elute from intact, circulating erythrocytes. ashpublications.orgashpublications.org This elution, or spontaneous leakage of the chromium tag from the cell, occurs at a rate of approximately 1% per day, although this can vary significantly among individuals and in different disease states. richtlijnendatabase.nlashpublications.orgnih.gov The reported range for the elution rate constant is wide, from 0.62% to 2.27% per day. ashpublications.org
This continuous loss of the label means that the disappearance of radioactivity from the circulation is faster than the actual rate of red cell destruction. ashpublications.orgunm.edu Consequently, the measured half-life of Cr-51 labeled red blood cells in healthy individuals is typically 25 to 35 days, which is substantially shorter than the true physiological lifespan of an erythrocyte (approximately 120 days). richtlijnendatabase.nlunm.edunih.gov This discrepancy, caused by both elution and a degree of cell damage during the labeling procedure, complicates the use of Cr-51 for precise, long-term red blood cell survival studies and requires mathematical correction to estimate the actual cell lifespan. ashpublications.orgunm.edu The variability in the elution rate introduces a degree of error that can be a significant limitation for studies requiring high accuracy over extended periods. nih.gov
Comparison with Alternative Radiolabeling and Non-Radioactive Methodologies
The limitations of Sodium Chromate Cr-51 have spurred the development and use of alternative labeling methods, both radioactive and non-radioactive.
Alternative Radiolabeling Methods:
Technetium-99m (Tc-99m): This radionuclide is a common alternative, particularly for shorter-term studies like blood pool imaging and red blood cell volume determination. unm.edusnmjournals.org Its primary advantage is a much shorter physical half-life (6 hours) compared to Cr-51 (27.7 days), which significantly reduces the radiation dose to the patient. snmjournals.orgnih.gov However, Tc-99m can exhibit a higher rate of elution from red cells compared to Cr-51, and some studies suggest that Cr-51 labeling results in better red blood cell viability. nih.govacs.org
Indium-111 (In-111): Indium has also been used for cell labeling. In undamaged red cells, it predominantly labels hemoglobin, similar to Cr-51. However, its binding characteristics change in heat-damaged cells, where it associates with the cell stroma. nih.gov
Non-Radioactive Methodologies:
Biotinylation: This method involves labeling red blood cells with biotin (B1667282), a B vitamin. It is a key alternative that completely avoids radiation exposure, making it suitable for use in vulnerable populations such as pregnant women and children. nih.govclinicaltrials.gov The biotin label is stable, and its use allows for the tracking of multiple, distinct red blood cell populations simultaneously in the same individual. nih.govclinicaltrials.gov It is considered a safe and accurate method for both short-term recovery and long-term survival studies, overcoming the key Cr-51 limitations of elution and radiation. nih.govfrontiersin.orgavma.orgresearchgate.net
Stable Chromium Isotopes (e.g., 53Cr): Another non-radioactive approach uses stable, non-radioactive isotopes of chromium, such as 53Cr. nih.gov The labeled cells are measured using sensitive techniques like gas chromatography/mass spectrometry. nih.gov This method provides results that are comparable in accuracy to the Cr-51 technique but without exposing the subject to radiation. nih.govoup.com The main impediments to its widespread use have been the cost and technical difficulty associated with the analysis. nih.gov
The following table provides a comparative overview of these methodologies:
| Method | Label | Type | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Chromium-51 (B80572) Labeling | This compound | Radioactive | Established "gold standard" method; firm binding to hemoglobin. frontiersin.orgbohrium.com | Elution from cells (~1%/day); long half-life leads to higher radiation dose; cell damage during labeling. ashpublications.orgnih.govsnmjournals.org |
| Technetium-99m Labeling | Technetium-99m | Radioactive | Very short half-life (6 hrs) significantly reduces radiation dose; good for short-term studies. snmjournals.orgnih.gov | Higher elution rate than Cr-51; lower red cell viability reported in some studies. nih.govacs.org |
| Biotinylation | Biotin | Non-Radioactive | No radiation exposure; stable label with minimal elution; allows for tracking of multiple cell populations. nih.govclinicaltrials.govfrontiersin.org | High concentrations can increase cell clearance; requires flow cytometry for detection. nih.govfrontiersin.org |
| Stable Isotope Labeling | Chromium-53 (53Cr) | Non-Radioactive | No radiation exposure; accurate results comparable to Cr-51. nih.govoup.com | Requires specialized and costly analysis (mass spectrometry); less widely available. nih.gov |
Considerations for Data Interpretation in Tracer Studies
Interpreting the data from Cr-51 tracer studies requires careful consideration of several methodological factors that can introduce errors or lead to misinterpretation.
Variable Elution Rate: As noted, the rate of Cr-51 elution is not constant and can vary between individuals and in different clinical conditions. ashpublications.orgashpublications.org This variability must be accounted for when calculating red cell survival, as applying a standard correction factor may not be accurate for every case. researchgate.net
Impact of the Labeling Procedure: The in vitro handling and labeling process itself can cause subtle damage to the erythrocytes. unm.edunih.gov This can lead to the rapid removal of a fraction of the labeled cells from circulation shortly after injection, which may not be representative of the survival of the bulk of the patient's own red cells.
Physiological State of the Recipient: The recipient's own health status can significantly influence the fate of the labeled cells. For example, in patients with an enlarged spleen (splenomegaly), labeled red blood cells may be sequestered or removed from circulation more rapidly. nih.gov This demonstrates that the results reflect an interaction between the labeled cells and the recipient's body, not just the intrinsic viability of the cells. nih.gov
These considerations underscore the importance of a critical approach to interpreting Cr-51 tracer data, recognizing the inherent limitations of the technique and the potential influence of both procedural and patient-specific variables. frontiersin.org
Future Directions and Emerging Research Avenues for Sodium Chromate Cr 51
Advancements in Radiolabeling Technologies for Enhanced Specificity and Efficiency
The core value of Sodium Chromate (B82759) Cr-51 lies in its ability to label cells, particularly erythrocytes, for in vivo tracking. unm.edu Research is actively focused on optimizing these labeling procedures to improve their efficiency, stability, and the reliability of the data they generate.
Key areas of advancement include:
Optimization of Labeling Conditions: Studies have investigated how to refine the radiolabeling process to maximize uptake and minimize cell damage. scispace.com Research has shown that labeling efficiency is dependent on various factors, including pH, temperature, hematocrit, and the presence of contaminants. richtlijnendatabase.nl For instance, while labeling is initially faster at 37°C, the same level of labeling can be achieved after 30 minutes at room temperature. unm.edu Furthermore, high concentrations of substances like ascorbic acid (vitamin C) in a patient's system can interfere with the labeling process, suggesting that therapy may need to be paused before blood is drawn for labeling. richtlijnendatabase.nl The goal is to achieve high labeling efficiency, which can be around 90% under optimal conditions. richtlijnendatabase.nl
Improving Specific Activity: Efforts are underway to produce Chromium-51 (B80572) with a higher specific activity. tuwien.at This would allow for the use of smaller amounts of chromium metal during the labeling process, reducing any potential chemical toxicity to the cells and improving the accuracy of survival studies. jci.org
Standardization of Protocols: There is a significant push from international bodies, such as the International Atomic Energy Agency (IAEA) and various nuclear medicine societies, to standardize the methods for radiolabeling autologous blood cells. iaea.org Standardized protocols for cell labeling, quality control, and data interpretation are crucial for ensuring that results from different studies are comparable and reliable, which helps to provide international standards for quality assurance. iaea.org
These advancements aim to make Sodium Chromate Cr-51 a more robust and sensitive tool for researchers. The stability of the ⁵¹Cr label, with an elution rate of only about 1% per day, makes it highly reliable for erythrocyte studies compared to some other isotopes. iaea.org
Novel Research Applications Beyond Traditional Uses
While the measurement of red blood cell volume and survival remains a primary application, the use of this compound is expanding into new areas of biomedical and clinical research. pharmacompass.com
Emerging research applications include:
Immunotherapy and Cell-Mediated Cytotoxicity: this compound is a key component in chromium release assays, which are fundamental in immunology for quantifying cytotoxicity. revvity.comrevvity.com These assays are being applied to cutting-edge research areas, including the development and testing of CAR-T cells, a revolutionary form of cancer immunotherapy. revvity.com The principle involves labeling target cancer cells with ⁵¹Cr; the release of the radionuclide into the culture media indicates cell death (cytolysis) caused by the immune cells. revvity.com
Specialized Diagnostic Investigations: The compound is being used in more niche diagnostic contexts. For example, it has been employed to diagnose idiopathic pulmonary hemosiderosis by using scintigraphic scanning to quantify the sequestration of labeled red blood cells in the lungs. nih.gov It has also been used to detect and quantify significant hidden gastrointestinal bleeding in patients with chronic iron deficiency anemia. snmjournals.org
Preclinical Research Models: this compound serves as a valuable tool in preclinical studies. Researchers have investigated the feasibility of preparing [⁵¹Cr]-labeled macroaggregated albumin ([⁵¹Cr]-MAA) for biodistribution studies in animal models, demonstrating its utility for tracking particles within a biological system. patsnap.com
Platelet Kinetics and Vascular Disease: Although other radionuclides like Indium-111 are now more common for platelet labeling, historical and comparative studies using ⁵¹Cr-labeled platelets have contributed to understanding platelet lifespan and function. nih.gov Future research using similar radiolabeling principles may yield further insights into intrasplenic platelet pooling and the role of platelets in the development of chronic vascular lesions. nih.gov
Table 1: Emerging Research Applications of this compound
| Research Area | Specific Application | Research Finding/Goal | Citation(s) |
|---|---|---|---|
| Immunotherapy | CAR-T Cell Development | Used in chromium release assays to measure the effectiveness of CAR-T cells in killing target tumor cells. | revvity.com |
| Gastroenterology | Occult GI Bleeding | Detects and quantifies chronic gastrointestinal blood loss in patients with unexplained anemia. | snmjournals.org |
| Pulmonology | Idiopathic Pulmonary Hemosiderosis | Quantifies pulmonary sequestration of red blood cells to aid in diagnosing the condition. | nih.gov |
| Preclinical Models | Biodistribution Studies | Preparation of [⁵¹Cr]-MAA to study the distribution and clearance of particles in animal models. | patsnap.com |
| Hematology/Vascular | Platelet Kinetics | Investigating platelet lifespan, pooling, and sites of destruction in hematological disorders. | nih.gov |
Integration with Multidisciplinary Research Approaches for Complex System Analysis
A significant trend in modern science is the integration of multiple techniques to analyze complex biological systems. This compound is being incorporated into these multidisciplinary approaches, providing a crucial functional data point that complements other methods.
Examples of this integration include:
Combined Isotope and Labeling Techniques: To gain a more comprehensive understanding of transfusion efficacy, ⁵¹Cr-labeling studies are being combined with other methods. frontiersin.org For instance, using a double-labeling technique with ⁵¹Cr-labeled red cells and ¹²⁵I-labeled albumin allows for the simultaneous evaluation of both red cell and plasma volume, providing more accurate results. richtlijnendatabase.nlfrontiersin.org Researchers also combine ⁵¹Cr studies with non-radioactive methods like antigen mismatch or biotin-based labeling to explore different aspects of long-term red blood cell survival. frontiersin.org
"Omics" and Transfusion Medicine: The fields of genomics, proteomics, and metabolomics are being used to identify genetic and other factors that affect the quality of stored blood products. researchgate.net The "gold standard" for evaluating the efficacy of these stored products is the 24-hour post-transfusion recovery study, which has historically relied on ⁵¹Cr labeling. researchgate.net This integrates molecular-level analysis with whole-organism functional outcomes.
Materials Science and Toxicology: Research into the biological effects of metal ions released from medical implants, such as cobalt-chromium hip replacements, represents another multidisciplinary frontier. openorthopaedicsjournal.com Early studies foundational to this field used Chromium-51 to understand how chromium binds to hemoglobin and other proteins, linking material science with toxicology and nuclear medicine. openorthopaedicsjournal.com
Strategic Collaborations in Research and Development
The advancement and continued availability of this compound rely on collaborations between various entities within the scientific and industrial communities. These partnerships are crucial for innovation, quality improvement, and ensuring the radiopharmaceutical meets the needs of researchers.
Types of strategic collaborations include:
Industry-Pharma Partnerships: Collaborations between chemical manufacturers and pharmaceutical companies are leading to innovations in production. marketresearchintellect.com These partnerships focus on developing more efficient and sustainable manufacturing methods, which can enhance product quality and reduce production costs, thereby making this compound more accessible for a wider range of research applications. marketresearchintellect.com
Academic and Clinical Consortia: The response to supply chain challenges, such as the discontinuation of a ⁵¹Cr production line, necessitates collaboration between radiopharmacies and nuclear medicine departments to establish and validate alternative tracers or protocols. nih.gov This ensures the continuity of clinical and research activities.
International Standardization Bodies: Institutions like the International Atomic Energy Agency (IAEA) play a vital role by bringing together experts to create consensus guidelines for the clinical use of radiolabeled cells. iaea.org These collaborations are not commercial but are strategic in promoting best practices, ensuring safety, and enhancing the quality and comparability of research data worldwide. iaea.org
The growth in demand for sodium chromate for medical research and pharmaceutical synthesis is also driving investment, which in turn fosters these collaborative R&D opportunities. marketresearchintellect.com
Q & A
Q. What statistical frameworks are recommended for Cr-51-derived blood volume calculations?
-
Methodological Answer : Use the formula:
Correct for plasma trapping (3% hematocrit overestimation) and validate with Evans Blue dye in parallel cohorts .
Q. How should researchers address ethical and safety concerns in Cr-51 handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
